Ester-to-Amide Conversion Under Exceptionally Mild Conditions (≤0 °C) with Sm[HMDS]3
Samarium(III) tris[hexamethyldisilazide] (Sm[HMDS]3) promotes the direct conversion of esters admixed with amines into the corresponding carboxamides under exceptionally mild conditions (≤0 °C) and in high yields . In contrast, conventional methods for amide bond formation from esters often require elevated temperatures (e.g., 60-100 °C), strong bases (e.g., NaH, LDA), or activated esters, limiting functional group tolerance and scope . The lanthanide reagent requires only a slight excess of amine to effect complete conversion of the ester, demonstrating a unique reactivity profile that enables the transformation of base-sensitive and thermally labile substrates that would otherwise degrade under harsher conditions.
| Evidence Dimension | Reaction Temperature for Ester Aminolysis |
|---|---|
| Target Compound Data | ≤0 °C (ice bath cooling) |
| Comparator Or Baseline | Conventional ester aminolysis: 60-100 °C, or strong base activation |
| Quantified Difference | Temperature reduction of ≥60 °C relative to thermal methods; elimination of strong base requirement |
| Conditions | Anhydrous THF or toluene, amine (1.2-2.0 equiv), Sm[HMDS]3 (1-5 mol%) |
Why This Matters
This enables amide bond formation on complex, multifunctional substrates bearing acid/base-sensitive or thermally fragile motifs, which is of critical importance in medicinal chemistry and late-stage functionalization.
